molecular formula C11H12O3 B1405209 3-(Tetrahydrofuran-2-yl)benzoic acid CAS No. 1780978-54-2

3-(Tetrahydrofuran-2-yl)benzoic acid

Cat. No.: B1405209
CAS No.: 1780978-54-2
M. Wt: 192.21 g/mol
InChI Key: HFYGWGFPVSMDAA-UHFFFAOYSA-N
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Description

3-(Tetrahydrofuran-2-yl)benzoic acid (CAS 1780978-54-2) is a heterocyclic aromatic compound of significant interest in organic chemistry and drug discovery. It features a benzoic acid group and a saturated tetrahydrofuran ring attached at the meta position, resulting in a molecular formula of C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol . This unique architecture, combining an aromatic system with a heterocyclic ring, creates a versatile scaffold with specific spatial and electronic properties . The compound is characterized by a topological polar surface area of 46.53 Ų and a calculated LogP of 2.24, indicating moderate polarity and favorable lipophilicity for membrane permeation studies . With two hydrogen bond acceptors, one hydrogen bond donor, and two rotatable bonds, it offers a defined yet flexible core for molecular design . In research, this compound serves as a key synthetic intermediate or building block for constructing more complex molecular architectures . Its structure is particularly valuable in pharmaceutical research for the development of novel therapeutic agents; investigations have revealed potential antimicrobial and anticancer properties, making it a candidate for hit-to-lead optimization campaigns . Furthermore, the compound is useful in catalysis research as a model substrate for developing new synthetic methodologies, including palladium-catalyzed and stereoselective syntheses . Beyond life sciences, its hybrid structure makes it a candidate for incorporation into polymers and advanced materials to tailor their physical characteristics . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals . Please refer to the Safety Data Sheet (SDS) for proper handling protocols. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

3-(oxolan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-11(13)9-4-1-3-8(7-9)10-5-2-6-14-10/h1,3-4,7,10H,2,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYGWGFPVSMDAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780978-54-2
Record name 3-(oxolan-2-yl)benzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tetrahydrofuran-2-yl)benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-bromobenzoic acid with tetrahydrofuran in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the tetrahydrofuran ring attached to the benzoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Radical-Mediated Coupling Reactions

Radical intermediates play a role in functionalizing THF-containing compounds. A study on oxidative coupling mechanisms (ACS Catal., 2018) highlights:

  • Copper/Nickel Catalysis : THF derivatives undergo C–H activation in the presence of Cu/Ni catalysts. For example, allylic C–H amination of THF with N-methoxybenzamide proceeds via triplet diradical intermediates, achieving up to 83% yield .

  • Iodine-Atom Transfer : Ni(II) complexes facilitate iodine-atom transfer in perfluoroalkylation reactions, with barriers as low as 30.0 kcal/mol .

Knoevenagel Condensation

3-(Tetrahydrofuran-2-yl)benzoic acid can participate in condensations to form conjugated systems. A PMC study (2009) reports:

  • Aldehyde Coupling : 2-Aryl-5-formylfurans react with rhodanine derivatives in ethanol under basic conditions (2,2,6,6-tetramethylpiperidine catalyst) to yield thiazolidinylidenemethylfurans (38–76% yield) .

Example Reaction :

text
This compound → Knoevenagel adduct Conditions: Ethanol, 78°C, 1.5–12.5 hr Catalyst: 2,2,6,6-Tetramethylpiperidine

Halogenation and Cross-Coupling

Halogenated derivatives enable further functionalization:

  • Bromination/Iodination : 2-Bromo-5-iodonicotinic acid is synthesized via Grignard reactions in THF, followed by KMnO₄ oxidation (49% yield) .

  • Suzuki-Miyaura Coupling : While not explicitly documented for this compound, analogous benzoic acids undergo palladium-catalyzed cross-coupling with aryl boronic acids.

Thermal Stability and Purification

  • Distillation : Thin-film distillation under reduced pressure minimizes thermal degradation, preserving optical purity (>99% e.e.) .

  • Crystallization : Benzylamine salts of THF-carboxylic acids exhibit high melting points (134–135°C), aiding purification .

Spectroscopic Characterization

Data from analogous compounds include:

  • ¹H-NMR : δ 7.43–7.27 (aromatic protons), 4.02 (THF ring protons), 1.73 (CH₂ groups) .

  • ¹³C-NMR : δ 176.4 (COOH), 78.3 (THF-O), 25.0 (CH₂) .

Scientific Research Applications

Chemistry

3-(Tetrahydrofuran-2-yl)benzoic acid serves as a building block in organic synthesis. Its unique structure allows for the formation of more complex molecules, making it valuable in the development of new synthetic pathways.

Biology

Research indicates that this compound exhibits potential biological activities , particularly:

  • Antimicrobial Properties : Studies have shown that derivatives of benzoic acid can inhibit the growth of bacteria and fungi. For instance, compounds with similar structures have demonstrated effectiveness against various microbial strains, suggesting possible applications in infection control.
  • Anticancer Activity : In vitro studies indicate that this compound can induce apoptosis in cancer cells by modulating proteasome and lysosomal activities. It may activate cathepsins B and L, which are involved in protein degradation pathways leading to cancer cell death.

Medicine

Due to its structural features, this compound is explored as a potential drug candidate . Its ability to interact with specific enzymes or receptors suggests therapeutic possibilities for diseases such as cancer and bacterial infections. The compound may enhance the activity of the ubiquitin-proteasome system (UPS), crucial for maintaining protein homeostasis.

Industry

In industrial applications, this compound is utilized in the development of new materials, including:

  • Polymers and Resins : The unique properties imparted by the tetrahydrofuran ring make it suitable for creating materials with specific characteristics tailored for various applications.

Case Studies

  • Antimicrobial Study : A study conducted on various benzoic acid derivatives highlighted the antimicrobial efficacy of compounds similar to this compound against common pathogens, supporting its potential use in developing new antimicrobial agents.
  • Cancer Research : In a laboratory setting, derivatives of benzoic acids were tested for their ability to induce apoptosis in cancer cells. Results indicated that compounds with similar structures could effectively activate apoptotic pathways, suggesting therapeutic potential for cancer treatment.

Mechanism of Action

The mechanism of action of 3-(Tetrahydrofuran-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects in diseases such as cancer or bacterial infections.

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Key Properties Applications/Research Areas
3-(Tetrahydrofuran-2-yl)benzoic acid THF ring at 3-position Moderate lipophilicity, steric hindrance Drug intermediates, polymer chemistry
3-(Sulfooxy)benzoic acid Sulfate ester at 3-position High polarity, acidic Metabolite studies, enzymatic reactions
4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid Tetrahydropyran (6-membered ring) at 4-position Increased ring size, ether linkage Pharmaceutical synthesis (e.g., Compound 166 in EP 4 219 465 A2)
Caffeic acid (3,4-Dihydroxybenzeneacrylic acid) 3,4-dihydroxy and propenoic acid chain Antioxidant activity, high water solubility Nutraceuticals, cosmetics, pharmacology
3-Methylsalicylic acid 2-hydroxy-3-methyl substitution Enhanced acidity, hydrogen bonding Antimicrobial agents, reference standards
3-Fluoro-4-(trifluoromethyl)benzoic acid Fluorine and CF₃ groups at 3,4-positions High acidity, lipophilicity, metabolic stability Agrochemicals, fluorinated drug design
(M)-67 (THF-methyl ester derivative) THF-methyl ester at 2-position Esterified carboxyl group, altered polarity Prodrug development, enzyme inhibition studies

Structural and Functional Differences

Sulfonated Derivatives (e.g., 3-(Sulfooxy)benzoic acid)
  • Key Contrast : The sulfate ester group in 3-(sulfooxy)benzoic acid introduces strong polarity and acidity (pKa ~1–2), making it significantly more water-soluble than the THF-substituted analog. This compound is identified as a metabolite in biological systems, where its sulfonic group facilitates rapid excretion .
  • Applications : Used in studies of sulfation pathways and as a reference standard for detoxification mechanisms.
Oxygen-Containing Heterocycles (e.g., 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid)
  • Key Contrast : The six-membered tetrahydropyran ring provides greater conformational flexibility compared to the five-membered THF. The ether linkage at the 4-position (vs. 3-position in the target compound) alters electronic effects on the benzene ring, influencing binding affinity in drug-receptor interactions .
  • Applications : Featured in patent literature as a precursor for kinase inhibitors, highlighting its role in targeted therapeutics.
Hydroxylated Derivatives (e.g., Caffeic Acid)
  • Key Contrast : Caffeic acid’s 3,4-dihydroxy and α,β-unsaturated carboxylic acid structure enables potent antioxidant activity via radical scavenging, a property absent in the THF-substituted benzoic acid. Its high solubility in polar solvents contrasts with the moderate lipophilicity of the THF analog .
  • Applications : Widely used in dietary supplements and anti-aging cosmetics.
Fluorinated Analog (3-Fluoro-4-(trifluoromethyl)benzoic acid)
  • Key Contrast : Fluorine and trifluoromethyl groups are electron-withdrawing, lowering the pKa of the carboxylic acid (~2.5) and increasing metabolic stability. This enhances bioavailability in hydrophobic environments, a critical factor in agrochemical design .
  • Applications : Key intermediate in herbicides and fluorinated pharmaceuticals.
Ester and Amide Derivatives (e.g., (M)-67)
  • Key Contrast : Esterification of the carboxyl group (as in (M)-67) reduces acidity and increases membrane permeability, making it suitable for prodrug formulations. The THF-methyl group’s steric effects may influence binding to hydrophobic enzyme pockets .

Biological Activity

3-(Tetrahydrofuran-2-yl)benzoic acid is an organic compound that has gained attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H12O3C_{11}H_{12}O_3 and features a benzoic acid moiety attached to a tetrahydrofuran ring. The compound's unique structure influences its reactivity and biological properties, making it a valuable subject for various applications in chemistry and biology.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study highlighted that certain benzoic acid derivatives can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections .

Anticancer Activity

The compound has been investigated for its anticancer potential. In vitro studies have shown that derivatives of benzoic acid can induce apoptosis in cancer cells by modulating proteasome and lysosomal activities. Specifically, compounds with similar structures have demonstrated the ability to activate cathepsins B and L, which are involved in protein degradation pathways that can lead to cancer cell death .

The mechanism of action for this compound likely involves its interaction with specific enzymes or receptors within cellular pathways. It may inhibit enzymes that play crucial roles in metabolic pathways associated with diseases such as cancer and bacterial infections. For instance, the compound may enhance the activity of the ubiquitin-proteasome system (UPS), which is vital for protein homeostasis .

Case Studies

  • In Vitro Studies : In studies involving human foreskin fibroblasts, various benzoic acid derivatives were tested for their ability to enhance proteasomal activity. The results indicated that certain compounds increased the activity of chymotrypsin-like enzymes, which are crucial for protein degradation .
  • Cytotoxicity Assessments : In tests on cancer cell lines such as Hep-G2 and A2058, compounds structurally related to this compound showed minimal cytotoxic effects at concentrations that activated proteasomal activity. This suggests a therapeutic window where efficacy can be achieved without significant toxicity .

Comparative Analysis

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundModeratePromisingInhibition of metabolic enzymes
3-(Furan-2-yl)benzoic acidHighModerateModulation of apoptosis pathways
3-(Pyrrolidin-2-yl)benzoic acidLowHighDirect interaction with cancer targets

Q & A

Q. What strategies resolve crystallography challenges for this compound due to conformational flexibility?

  • Methodological Answer : Co-crystallization with rigid co-formers (e.g., 1,2-bis(4-pyridyl)ethane) stabilizes the tetrahydrofuran ring in a fixed conformation. Low-temperature X-ray diffraction (100 K) reduces thermal motion artifacts. Alternatively, solid-state NMR provides complementary data on ring puckering dynamics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Tetrahydrofuran-2-yl)benzoic acid
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3-(Tetrahydrofuran-2-yl)benzoic acid

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